molecular formula C13H23NS B13282282 N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine

Cat. No.: B13282282
M. Wt: 225.40 g/mol
InChI Key: UIBPVTDEEIHESV-UHFFFAOYSA-N
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Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine is an organic compound characterized by the presence of a cyclohexene ring and a thian-4-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. The process may include:

    Cyclohexene Preparation: Cyclohexene can be synthesized through the dehydration of cyclohexanol using an acid catalyst.

    Amine Addition: The cyclohexene is then reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium (Pd) catalyst

    Substitution: Halogenated compounds, nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • (2-Cyclohex-1-enyl-ethyl)-diphenyl-amine
  • (2E)-N-[2-(1-Cyclohexen-1-yl)ethyl]-3-(4-isopropylphenyl)acrylamide

Uniqueness

N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H23NS

Molecular Weight

225.40 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]thian-4-amine

InChI

InChI=1S/C13H23NS/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13/h4,13-14H,1-3,5-11H2

InChI Key

UIBPVTDEEIHESV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2CCSCC2

Origin of Product

United States

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